REACTION_CXSMILES
|
N[C:2]1[N:6](C2C=CC=C(I)C=2)[C:5]2[CH:14]=[CH:15][C:16]([C:18]([F:21])([F:20])[F:19])=[CH:17][C:4]=2[N:3]=1.S1C=CC=C1B(O)O>>[F:21][C:18]([F:19])([F:20])[C:16]1[CH:15]=[CH:14][C:5]2[N:6]=[CH:2][NH:3][C:4]=2[CH:17]=1
|
Name
|
1-(2-amino-5-trifluoromethyl-1-benzimidazolyl)-3-iodobenzene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC2=C(N1C1=CC(=CC=C1)I)C=CC(=C2)C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)B(O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC2=C(N=CN2)C=C1)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |